molecular formula C17H30O4 B8307681 (2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5-cyclohexylpentanoic acid

(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5-cyclohexylpentanoic acid

Cat. No.: B8307681
M. Wt: 298.4 g/mol
InChI Key: VVYVFZRWUJASEV-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5-cyclohexylpentanoic acid is a useful research compound. Its molecular formula is C17H30O4 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

(2R)-5-cyclohexyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid

InChI

InChI=1S/C17H30O4/c1-17(2,3)21-15(18)12-14(16(19)20)11-7-10-13-8-5-4-6-9-13/h13-14H,4-12H2,1-3H3,(H,19,20)/t14-/m1/s1

InChI Key

VVYVFZRWUJASEV-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CCCC1CCCCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CCCC1CCCCC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]carbonyl}-6-cyclohexylhexanoate (64.0 g, 139.9 mmol) in tetrahydrofuran:water (3:1, 800 ml) was cooled to 5° C. then treated sequentially with hydrogen peroxide (30%w/v water, 87 ml, 769 mmol) then lithium hydroxide hydrate (10.0 g, 238 mmol). The reaction was stirred for 1 hour then quenched by dropwise addition of an aqueous solution of sodium thiosulphate (500 ml) keeping the temperature below 20° C. The mixture was extracted with ethyl acetate (discarded) and the aqueous phase was acidifed to pH 2 with solid citric acid and extracted with ethyl acetate. The combined organic phases were washed with brine, dried over anhydrous sodium sulphate and the solvent removed under reduced pressure. The residue was purified by column chromatography on silica gel eluting with a gradient system of hexane: ethyl acetate (2:1) gradually changing to hexane: ethyl acetate (1:1) to afford the title compound (40.7 g)
Name
tert-butyl 3-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]carbonyl}-6-cyclohexylhexanoate
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide hydrate
Quantity
10 g
Type
reactant
Reaction Step Three
Name
title compound

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